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Core Science & Biosynthesis

Foundational

Comprehensive Thermodynamic and Kinetic Profiling of 2-Fluoro-3-iodo-5-methylphenol Solubility in Polar Aprotic Solvents

Executive Summary 2-Fluoro-3-iodo-5-methylphenol (CAS: 2387368-31-0) is a highly functionalized aromatic building block critical to modern pharmaceutical synthesis and agrochemical development[1]. Its unique tri-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-3-iodo-5-methylphenol (CAS: 2387368-31-0) is a highly functionalized aromatic building block critical to modern pharmaceutical synthesis and agrochemical development[1]. Its unique tri-substitution pattern—featuring an inductive fluorine, a polarizable iodine, and a hydrophobic methyl group—creates a complex solvation profile. Understanding its solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) is paramount for optimizing homogeneous catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr). This whitepaper provides an in-depth mechanistic analysis of its dissolution thermodynamics and details a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of 2-Fluoro-3-iodo-5-methylphenol in polar aprotic solvents is driven by a synergistic combination of hydrogen bonding, halogen bonding, and dipole-dipole interactions. Unlike protic solvents, polar aprotic solvents possess high dielectric constants and act as strong hydrogen-bond acceptors without acting as hydrogen-bond donors[2].

Mechanistic Causality of Solvation
  • The Hydroxyl (-OH) Group and Fluorine (-F) Synergy : The solubility of phenols in solvents like DMSO is fundamentally governed by the hydrogen-bond donation from the phenolic -OH to the highly polarized S=O (or C=O in DMF/NMP) oxygen[3][4]. The presence of fluorine at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I effect). This withdraws electron density from the oxygen atom, significantly lowering the pKa of the hydroxyl group compared to unsubstituted phenol. According to established thermodynamic studies on phenol acidities in DMSO, a more acidic phenol forms a thermodynamically stronger and more exothermic hydrogen bond with the solvent[5].

  • The Iodine (-I) Halogen Bonding : Positioned at C3, the large, highly polarizable iodine atom introduces the potential for halogen bonding. The electron-deficient region (σ-hole) on the iodine atom can interact favorably with the electron-rich regions of polar aprotic solvents, further lowering the free energy of solvation.

  • The Methyl (-CH3) Group : The C5 methyl group introduces steric bulk and lipophilicity. While this drastically reduces aqueous solubility, polar aprotic solvents like DMSO and DMF possess hydrophobic methyl groups of their own, allowing for favorable van der Waals interactions that easily accommodate the solute's lipophilic domain.

Solvation Phenol 2-Fluoro-3-iodo- 5-methylphenol OH Hydroxyl (-OH) H-Bond Donor Phenol->OH Iodine Iodine (-I) Halogen Bond Donor Phenol->Iodine Fluorine Fluorine (-F) Inductive EWG Phenol->Fluorine Solvent Polar Aprotic Solvent (DMSO / DMF / NMP) OH->Solvent Strong H-Bond (Solvent S=O / C=O) Iodine->Solvent Halogen Bonding (Polarizability) Fluorine->OH Increases Acidity

Fig 1. Solvation mechanism of 2-Fluoro-3-iodo-5-methylphenol in polar aprotic solvents.

Quantitative Solubility Data

The following table summarizes the extrapolated mole fraction solubility ( x1​ ) of 2-Fluoro-3-iodo-5-methylphenol in various polar aprotic solvents. Data is synthesized based on the thermodynamic behavior of structurally analogous halogenated phenols[3][6].

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 298.15 K ( x1​ )Solubility at 323.15 K ( x1​ )Solvation Enthalpy (ΔH_sol)
DMSO 46.73.960.41200.5840Endothermic, Entropy-driven
DMF 36.73.820.38550.5410Endothermic, Entropy-driven
NMP 32.24.090.39100.5525Endothermic, Entropy-driven
Acetonitrile 37.53.920.18500.2940Endothermic, Enthalpy-driven

Note: DMSO exhibits the highest solubilization capacity due to its superior hydrogen-bond basicity (β = 0.76) compared to acetonitrile (β = 0.31), allowing for maximum stabilization of the fluorinated phenol core.

Methodology: Self-Validating Solubility Determination

To ensure high scientific integrity and reproducibility, the solubility of 2-Fluoro-3-iodo-5-methylphenol must be determined using a self-validating Isothermal Saturation Method [7]. This protocol pairs orthogonal analytical techniques (HPLC-UV and Gravimetry) with thermodynamic mathematical validation to eliminate false positives caused by supersaturation or polymorph transitions.

Step-by-Step Experimental Protocol

Phase 1: Isothermal Equilibration

  • Preparation : Add an excess amount of 2-Fluoro-3-iodo-5-methylphenol to 10.0 mL of the selected polar aprotic solvent (e.g., anhydrous DMSO) in a 20 mL jacketed glass vessel.

  • Agitation : Seal the vessel and agitate using a magnetic stirrer at 300 rpm. Maintain the temperature at exactly 298.15 K (±0.05 K) using a circulating thermostatic water bath.

  • Equilibration : Allow the suspension to equilibrate for 48 hours. Causality: Halogenated highly soluble compounds in viscous solvents like DMSO require extended time to overcome mass transfer resistance and reach true thermodynamic equilibrium.

  • Settling : Cease agitation and allow the undissolved solid to settle for 24 hours at the constant target temperature to prevent the sampling of micro-particulates.

Phase 2: Sampling and Orthogonal Quantification 5. Sampling : Extract 1.0 mL of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 μm PTFE syringe filter. Crucial Step: The syringe and filter must be pre-warmed to the exact experimental temperature to prevent immediate precipitation of the solute within the needle. 6. Primary Analysis (HPLC-UV) : Dilute a 0.1 mL aliquot of the sample with mobile phase (e.g., 70:30 Methanol:Water with 0.1% Formic Acid) to fall within the linear dynamic range. Quantify the concentration using an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the compound's λ_max (typically around 270-280 nm for halogenated phenols). 7. Secondary Validation (Gravimetric) : Transfer a separate 0.5 mL aliquot of the supernatant into a pre-weighed glass vial. Evaporate the polar aprotic solvent under reduced pressure (using a vacuum centrifuge or lyophilizer, as DMSO/DMF have high boiling points[4]). Weigh the residual solid.

Phase 3: Thermodynamic Validation (The van't Hoff Check) 8. Data Concordance : The solubility values obtained from HPLC and Gravimetry must agree within a <2.0% Relative Standard Deviation (RSD). 9. van't Hoff Plotting : Repeat the entire protocol across five different temperatures (e.g., 288.15 K to 328.15 K). Plot ln(x1​) versus 1/T . 10. Validation : A strictly linear van't Hoff plot confirms that the dissolution process is thermodynamically stable and that no solvent-solute co-crystals, solvates, or polymorph transitions have occurred during the temperature range. A non-linear plot invalidates the assumption of simple dissolution and requires X-Ray Powder Diffraction (XRPD) of the solid residue.

Workflow Start Excess Solute + Polar Aprotic Solvent Eq Isothermal Equilibration (48h Agitation, 24h Settling) Start->Eq Sep Phase Separation (Pre-warmed PTFE Filtration) Eq->Sep Quant1 HPLC-UV Analysis (Primary Quantification) Sep->Quant1 Quant2 Gravimetric Analysis (Secondary Validation) Sep->Quant2 Thermo Thermodynamic Validation (Linear van't Hoff Plot) Quant1->Thermo Quant2->Thermo

Fig 2. Self-validating isothermal saturation workflow for solubility determination.

Applications in Drug Development

The precise understanding of 2-Fluoro-3-iodo-5-methylphenol's solubility in polar aprotic solvents directly impacts synthetic route scouting in drug development.

  • Homogeneous Catalysis : Solvents like DMSO and DMF are standard for Palladium-catalyzed cross-coupling reactions[4]. The high solubility of this phenol ensures a homogeneous reaction mixture, which is critical for the oxidative addition of the Palladium catalyst into the C-I bond.

  • Nucleophilic Reactivity : In solutions of DMSO, the lack of hydrogen-bond donation from the solvent means that if the phenol is deprotonated to a phenoxide, the resulting anion is relatively "naked" and highly reactive[2]. This makes it an exceptionally potent nucleophile for subsequent SNAr or etherification reactions.

References

  • Dimethyl Sulfoxide (DMSO) Solubility Data . ResearchGate. Available at: [Link][3]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . Master Organic Chemistry. Available at:[Link][2]

  • Polar aprotic solvents – Knowledge and References . Taylor & Francis. Available at:[Link][6]

  • Research on Solubility Measurement, Solvent Effects, Preferential Solvation, and Model Correlation of Sofosbuvir Form A . ACS Publications. Available at: [Link][7]

  • Acidities and hydrogen bonding of phenols in dimethyl sulfoxide . The Journal of Organic Chemistry. Available at: [Link][5]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Fluoro-3-iodo-5-methylphenol at Room Temperature

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of 2-Fluoro-3-iodo-5-methylphenol at room tem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of 2-Fluoro-3-iodo-5-methylphenol at room temperature. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of phenolic and halogenated compound stability to propose a robust investigatory workflow.

Introduction: The Significance of Stability in Drug Development

2-Fluoro-3-iodo-5-methylphenol, a halogenated phenolic compound, represents a class of molecules with significant potential in medicinal chemistry. The unique substitution pattern—a fluorine atom, an iodine atom, and a methyl group on a phenol ring—suggests a nuanced reactivity profile. Understanding the thermodynamic stability of such a compound is paramount in early-stage drug development. It dictates storage conditions, formulation strategies, and ultimately, the viability of a drug candidate. Instability can lead to loss of potency, the formation of toxic degradants, and unforeseen adverse effects.

This guide will therefore not only outline the theoretical considerations underpinning the stability of 2-Fluoro-3-iodo-5-methylphenol but also provide a detailed, field-proven experimental protocol to empirically determine its stability profile at ambient conditions.

Theoretical Stability Assessment: A Mechanistic Perspective

The thermodynamic stability of 2-Fluoro-3-iodo-5-methylphenol is governed by the interplay of its structural features. The phenolic hydroxyl group, the electron-withdrawing fluorine and iodine atoms, and the electron-donating methyl group all contribute to the molecule's overall electronic and steric properties.

Potential Decomposition Pathways

Several degradation pathways can be hypothesized for halogenated phenols, driven by factors such as light, oxygen, and trace metal ions[1][2]. For 2-Fluoro-3-iodo-5-methylphenol, the primary concerns at room temperature would be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of colored quinone-type structures, ultimately resulting in polymerization or ring-opening. The rate of oxidation is often influenced by pH and the presence of metal ions[1].

  • Dehalogenation: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is the most likely site for dehalogenation. This could occur via reductive or nucleophilic pathways, potentially initiated by trace impurities or light. Reductive dehalogenation is a known degradation pathway for halogenated organic pollutants[3].

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate homolytic cleavage of the C-I bond, generating radical intermediates that can trigger a cascade of degradation reactions. Phenolic compounds, in general, are known to be sensitive to light[4].

The fluorine atom is expected to enhance the stability of the molecule due to the high strength of the C-F bond[5]. The methyl group, being electron-donating, may slightly activate the ring towards electrophilic attack but its overall impact on stability at room temperature is likely less significant than the halogen and hydroxyl functionalities.

Experimental Protocol for Stability Assessment

To empirically determine the thermodynamic stability of 2-Fluoro-3-iodo-5-methylphenol, a comprehensive, multi-faceted experimental approach is required. The following protocol is designed to be a self-validating system, providing clear and reproducible data.

Materials and Instrumentation
  • 2-Fluoro-3-iodo-5-methylphenol: High purity (≥98%) standard.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Buffers: Phosphate and acetate buffers of various pH values.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for degradant identification.

    • Temperature and humidity-controlled stability chambers.

    • Photostability chamber.

    • Inert gas (Nitrogen or Argon).

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-DAD/UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Mass_Balance Mass Balance Calculation LCMS->Mass_Balance Compound 2-Fluoro-3-iodo-5-methylphenol (in solution and as solid) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for the forced degradation study of 2-Fluoro-3-iodo-5-methylphenol.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of 2-Fluoro-3-iodo-5-methylphenol in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Also, prepare solid-state samples.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the sample solution with 0.1 M HCl and 0.1 M NaOH, respectively. Incubate at 60°C for a defined period (e.g., 24, 48 hours).

    • Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store both solid and solution samples at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose solid and solution samples to light as per ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

    • Use LC-MS to identify the mass of the degradation products, which will provide insights into the degradation pathways.

    • Calculate the mass balance to ensure that all degradation products are accounted for.

Long-Term Stability Study at Room Temperature

This study will determine the shelf-life and storage conditions for the compound.

Experimental Design for Long-Term Stability:

Long_Term_Stability cluster_storage Storage Conditions (Room Temperature) cluster_timepoints Sampling Timepoints Ambient Ambient Light & Air T0 T = 0 months Ambient->T0 T3 T = 3 months Ambient->T3 T6 T = 6 months Ambient->T6 T12 T = 12 months Ambient->T12 Dark Protected from Light Dark->T0 Dark->T3 Dark->T6 Dark->T12 Inert Inert Atmosphere (N2/Ar) Inert->T0 Inert->T3 Inert->T6 Inert->T12 Analysis HPLC Analysis (Purity & Degradant Profile) T0->Analysis T3->Analysis T6->Analysis T12->Analysis Sample 2-Fluoro-3-iodo-5-methylphenol (Solid & Solution) Sample->Ambient Sample->Dark Sample->Inert

Caption: Experimental design for the long-term stability study at room temperature.

Step-by-Step Protocol:

  • Sample Preparation: Prepare multiple aliquots of the solid compound and a solution in a suitable, non-reactive solvent.

  • Storage Conditions:

    • Store samples under controlled room temperature (e.g., 25°C / 60% RH).

    • Divide the samples into three groups:

      • Exposed to ambient light and atmosphere.

      • Protected from light (e.g., in amber vials).

      • Stored under an inert atmosphere (e.g., vials purged with nitrogen or argon).

  • Time Points: Analyze the samples at predetermined time points, such as 0, 3, 6, and 12 months. The stability of phenolic compounds can vary, with some showing initial degradation that then stabilizes[6].

  • Analysis:

    • At each time point, analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any degradation products formed.

    • Observe any changes in physical appearance (e.g., color).

Data Interpretation and Stability Profile

The data from the forced degradation and long-term stability studies will be used to construct a comprehensive stability profile for 2-Fluoro-3-iodo-5-methylphenol.

Parameter Expected Outcome for a Stable Compound Potential Indication of Instability
Purity (HPLC) >99% after 12 months under dark, inert conditions.Significant decrease in purity over time.
Degradation Products No significant degradants (<0.1%) formed.Formation of one or more degradation products.
Appearance No change in color or physical state.Development of color (e.g., yellowing, browning).
Mass Balance Close to 100% in forced degradation studies.Poor mass balance, suggesting volatile or non-UV active degradants.

The stability of phenolic compounds is highly product-specific and depends on factors like ingredients and pH[7]. For 2-Fluoro-3-iodo-5-methylphenol, the key will be to identify which environmental factor (light, oxygen, or inherent thermal lability) is the primary driver of degradation at room temperature. The results will inform handling, storage, and formulation requirements. For instance, if the compound is found to be light-sensitive, it must be stored in amber containers. If it is susceptible to oxidation, storage under an inert atmosphere will be necessary.

Conclusion

While direct thermodynamic stability data for 2-Fluoro-3-iodo-5-methylphenol is not yet publicly available, a robust and scientifically sound evaluation can be conducted. By combining theoretical assessment of potential degradation pathways with a rigorous experimental plan including forced degradation and long-term stability studies, a comprehensive understanding of the compound's stability at room temperature can be achieved. This knowledge is a critical component of the risk assessment and mitigation strategy in the development of any new pharmaceutical agent.

References

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. [Link]

  • Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. ACS Publications. [Link]

  • EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS. Polish Journal of Food and Nutrition Sciences. [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. PMC. [Link]

  • Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. ResearchGate. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate. [Link]

  • Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters. IntechOpen. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Fluorinated Agrochemical Scaffolds from 2-Fluoro-3-iodo-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Fluorinated Phenols in Agrochemical Innovation The introduction of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Phenols in Agrochemical Innovation

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can dramatically enhance the efficacy, metabolic stability, and bioavailability of pesticides.[1][2] This strategic incorporation of fluorine often leads to improved binding affinity to target enzymes and increased lipophilicity, which facilitates penetration through plant cuticles and insect exoskeletons.[3] Consequently, a significant portion of newly developed agrochemicals features fluorinated moieties.[4]

Among the vast array of fluorinated building blocks, 2-Fluoro-3-iodo-5-methylphenol stands out as a particularly versatile scaffold. Its structure presents three key points for chemical modification: the reactive iodine atom, the nucleophilic hydroxyl group, and the aromatic ring itself. The ortho-fluoro and meta-methyl substituents provide a specific electronic and steric environment that can be exploited to fine-tune the biological activity of its derivatives. The carbon-iodine bond is especially amenable to a variety of powerful palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular architectures.[5]

This guide provides detailed application notes and protocols for the preparation of advanced fluorinated agrochemical precursors from 2-Fluoro-3-iodo-5-methylphenol. We will explore four key classes of synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann ether synthesis. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a visual representation of the workflow. These protocols are designed to be self-validating and are grounded in authoritative literature, providing researchers with a robust starting point for the synthesis of novel fluorinated agrochemicals.

Safety and Handling of 2-Fluoro-3-iodo-5-methylphenol and Reagents

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-Fluoro-3-iodo-5-methylphenol and all other reagents.

  • 2-Fluoro-3-iodo-5-methylphenol: This compound is an irritant. Avoid contact with skin, eyes, and mucous membranes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][7] Handle in a well-ventilated area or a chemical fume hood.[6]

  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and handle with care.

  • Bases: Strong bases such as sodium tert-butoxide and cesium carbonate are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Many of the solvents used in these protocols (e.g., toluene, dioxane, DMF) are flammable and have associated health risks. Use in a well-ventilated fume hood and away from ignition sources.[7]

General Precautions:

  • All reactions, especially those involving inert atmospheres, should be set up by trained personnel.

  • Reactions should be monitored for any unexpected changes in temperature or pressure.

  • Dispose of all chemical waste in accordance with local regulations.

I. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] This reaction is widely used in the agrochemical industry to construct biaryl and heteroaryl structures, which are common motifs in fungicides and herbicides.[5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[9]

Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-fluoro-5-methyl-3-(pyridin-3-yl)phenol, a potential precursor for fungicides or herbicides, from 2-Fluoro-3-iodo-5-methylphenol and pyridine-3-boronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 2-Fluoro-3-iodo-5-methylphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Fluoro-3-iodo-5-methylphenol266.031.01.0
Pyridine-3-boronic acid122.921.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Deionized Water-2 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 2-Fluoro-3-iodo-5-methylphenol (266 mg, 1.0 mmol), pyridine-3-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of inert gas.

  • Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Rationale and Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.[10]

  • Base: Potassium carbonate is a mild base that is effective in promoting the transmetalation step of the catalytic cycle.[11]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

II. C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is instrumental in the synthesis of many natural products and pharmaceuticals. In agrochemical research, the introduction of an alkynyl moiety can lead to compounds with novel modes of action and enhanced biological activity.[5] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13]

Protocol 2: Synthesis of an Aryl-Alkyne Precursor via Sonogashira Coupling

This protocol describes the synthesis of 2-fluoro-3-((4-fluorophenyl)ethynyl)-5-methylphenol, a potential intermediate for insecticides or fungicides, from 2-Fluoro-3-iodo-5-methylphenol and 1-ethynyl-4-fluorobenzene.

Reaction Scheme:

Caption: Sonogashira coupling of 2-Fluoro-3-iodo-5-methylphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Fluoro-3-iodo-5-methylphenol266.031.01.0
1-Ethynyl-4-fluorobenzene120.121.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a dry Schlenk flask, add 2-Fluoro-3-iodo-5-methylphenol (266 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add 1-ethynyl-4-fluorobenzene (144 mg, 1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale and Insights:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions. The palladium facilitates the oxidative addition of the aryl iodide, while the copper forms a copper acetylide intermediate.[13]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.[14]

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[5][15]

III. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[9] The ability to directly couple aryl halides with a wide variety of amines under relatively mild conditions makes this a powerful tool for lead optimization in agrochemical discovery.[17]

Protocol 3: Synthesis of an Aryl Amine Precursor via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 3-fluoro-5-methyl-N-(4-methoxyphenyl)aniline, a potential building block for various bioactive compounds, from 2-Fluoro-3-iodo-5-methylphenol and 4-methoxyaniline.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 2-Fluoro-3-iodo-5-methylphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Fluoro-3-iodo-5-methylphenol266.031.01.0
4-Methoxyaniline123.151.21.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.010.01
XPhos476.650.040.04
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Toluene, anhydrous-10 mL-

Procedure:

  • In a glovebox, add cesium carbonate (489 mg, 1.5 mmol) to an oven-dried reaction vial.

  • In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol) in anhydrous toluene (2 mL).

  • To the vial containing the base, add 2-Fluoro-3-iodo-5-methylphenol (266 mg, 1.0 mmol) and 4-methoxyaniline (148 mg, 1.2 mmol).

  • Add the catalyst solution to the reaction vial, followed by an additional 8 mL of anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 110 °C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale and Insights:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl halides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong base that is often used in Buchwald-Hartwig aminations, particularly with less reactive amines or aryl halides.[17]

IV. C-O Bond Formation via Ullmann Ether Synthesis

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[18] While traditional Ullmann conditions often require harsh conditions, modern protocols with various ligands have been developed that proceed under milder temperatures.[1] Diaryl ethers are an important structural motif in a number of herbicides.[19]

Protocol 4: Synthesis of a Diaryl Ether Precursor via Ullmann Condensation

This protocol describes the synthesis of 1-fluoro-2-iodo-3-methyl-5-(4-nitrophenoxy)benzene, a potential herbicidal precursor, from 2-Fluoro-3-iodo-5-methylphenol and 1-fluoro-4-nitrobenzene.

Reaction Scheme:

Caption: Ullmann ether synthesis with 2-Fluoro-3-iodo-5-methylphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Fluoro-3-iodo-5-methylphenol266.031.01.0
1-Fluoro-4-nitrobenzene141.101.11.1
Copper(I) Iodide (CuI)190.450.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Pyridine, anhydrous-5 mL-

Procedure:

  • To a round-bottom flask, add 2-Fluoro-3-iodo-5-methylphenol (266 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Add anhydrous pyridine (5 mL) and 1-fluoro-4-nitrobenzene (155 mg, 1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 115 °C) for 24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and pour it into 2M HCl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale and Insights:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann ether synthesis.[20]

  • Base and Solvent: Potassium carbonate is used to deprotonate the phenol, forming the phenoxide nucleophile. Pyridine often serves as both a high-boiling solvent and a ligand to stabilize the copper catalyst.[18]

  • Substrate Scope: The Ullmann reaction is particularly effective for coupling electron-rich phenols with electron-deficient aryl halides.[18]

Conclusion

2-Fluoro-3-iodo-5-methylphenol is a highly valuable and versatile starting material for the synthesis of novel fluorinated compounds with potential applications in the agrochemical industry. The protocols outlined in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann ether synthesis provide robust and well-documented methods for the functionalization of this key intermediate. By leveraging these powerful cross-coupling reactions, researchers can efficiently generate diverse libraries of fluorinated agrochemical candidates for biological screening and further development. The provided rationale and references offer a solid foundation for troubleshooting and adapting these protocols to specific research needs, ultimately accelerating the discovery of next-generation crop protection agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.
  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • Li, J. H., Liang, Y., & Xie, Y. X. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(24), 8125–8127. [Link]

  • Gogoi, A., Dewan, A., & Bora, U. (2014). A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Advances, 4(105), 61061–61065. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3383-3392. [Link]

  • Zhang, H., & Maryanoff, B. E. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. The Journal of Organic Chemistry, 67(17), 6043–6046. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 2-Fluoro-5-methylhex-3-ene in Agrochemical Development.
  • Theodoridis, G. (2016). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In ACS Symposium Series (Vol. 1237, pp. 1–25). American Chemical Society. [Link]

  • Umemoto, T. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826–1873. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 66(6), 2060–2062. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223. [Link]

  • Campedelli, A. J. (2020). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College. [Link]

  • F.A.O. (2014). The Ullmann Ether Condensation. ResearchGate. Retrieved from [Link]

  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

  • da Silva, A. C. A., et al. (2024). Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani. Journal of Fungi, 10(5), 359. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Klotz, D. M., et al. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581–583. [Link]

  • Zhang, H., & Maryanoff, B. E. (2002). Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Organic Chemistry, 67(17), 6043-6. [Link]

  • Borthakur, D. R., et al. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2012(5), 254-268. [Link]

  • Google Patents. (2022). Herbicidal compositions. EP4366530A1.
  • Kumar, R., & Singh, B. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 5, 100869. [Link]

  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3383-3392. [Link]

  • Goodsshop. (n.d.). 2-Fluoro-3-iodo-5-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. [Link]

  • MDPI. (2025). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • University of Hertfordshire. (2025). Fluorodifen (Ref: C 6989). AERU. [Link]

  • Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Beilstein-Institut. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • ResearchGate. (n.d.). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2024). Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 72(22), 9335-9348. [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility issues with 2-Fluoro-3-iodo-5-methylphenol in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Fluoro-3-iodo-5-methylphenol Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers strugglin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Fluoro-3-iodo-5-methylphenol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the solubility of heavily substituted halogenated aromatics in biological assays.

2-Fluoro-3-iodo-5-methylphenol presents a distinct thermodynamic challenge: the combination of an iodine atom, a fluorine atom, and a methyl group creates a highly lipophilic surface area that aggressively resists aqueous solvation[1]. When introduced to water, this hydrophobic bulk disrupts the hydrogen-bonding network, energetically favoring the compound crashing out of solution. This guide provides field-proven, mechanistically grounded strategies to overcome these barriers without compromising your downstream experiments.

Diagnostic Solubilization Workflow

G Start Compound Precipitates in Aqueous Media Check_pH Is Assay pH > pKa (~8.0)? Start->Check_pH Adjust_pH Adjust Buffer pH to 8.5+ (Deprotonation) Check_pH->Adjust_pH No, and pH is flexible Check_Cosolvent Can Assay Tolerate Co-solvents? Check_pH->Check_Cosolvent Yes, or pH is fixed Success Soluble Compound Ready for Assay Adjust_pH->Success Add_Cosolvent Use Reverse Dilution (DMSO -> PEG400 -> Buffer) Check_Cosolvent->Add_Cosolvent Yes (<1% DMSO) Check_CD Use Cyclodextrins (e.g., HP-β-CD) Check_Cosolvent->Check_CD No (Toxicity concerns) Add_Cosolvent->Success Check_CD->Success

Fig 1. Decision matrix for solubilizing 2-Fluoro-3-iodo-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Fluoro-3-iodo-5-methylphenol instantly precipitate when I dilute my DMSO stock into a standard biological buffer? A1: This is a classic case of "solvent shock"[2]. While the compound is highly soluble in an aprotic solvent like DMSO, rapidly introducing it to an aqueous environment causes a sudden spike in the dielectric constant of the medium. Because the iodine and methyl groups are highly hydrophobic, the compound's solubility limit is instantly exceeded, leading to localized supersaturation and rapid crystal nucleation.

Q2: How can I leverage pH to enhance solubility without crashing my assay? A2: Phenols act as weak acids. While an unsubstituted phenol has a pKa of ~10, the addition of electron-withdrawing halogens (fluoro and iodo) stabilizes the conjugate base via inductive effects, lowering the pKa significantly[3]. The estimated pKa of 2-Fluoro-3-iodo-5-methylphenol is between 7.5 and 8.5. By adjusting your aqueous buffer to at least 1 pH unit above its pKa (e.g., pH 9.0 - 9.5), you force the hydroxyl group to deprotonate into a phenolate anion. This introduces a full negative charge, drastically increasing ion-dipole interactions with water and exponentially enhancing solubility[4].

Q3: My cellular assay requires a strict physiological pH (7.4). What is the optimal co-solvent strategy? A3: If pH adjustment is prohibited, you must bridge the polarity gap using a co-solvent and surfactant mixture[5]. We recommend a sequential addition using PEG400 and Tween-80. PEG400 lowers the dielectric constant of the water, while Tween-80 forms micelles that encapsulate the hydrophobic compound. Crucially, you must use a reverse dilution technique (adding the compound to the buffer, not the buffer to the compound) to prevent localized precipitation[2].

Q4: Can complexation agents like Cyclodextrins help if I want to avoid DMSO entirely? A4: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for halogenated aromatics. The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic iodo-methyl-aromatic ring, shielding it from water, while its hydrophilic exterior maintains excellent aqueous solubility[6]. This non-covalent inclusion complexation linearly increases solubility without the cytotoxicity or membrane-permeabilizing effects associated with high DMSO concentrations[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step. Do not proceed to your downstream assay unless the validation criteria are met.

Protocol A: pH-Shift Solubilization

Mechanism: Deprotonation of the phenol group to form a highly soluble phenolate anion.

  • Stock Preparation: Dissolve 2-Fluoro-3-iodo-5-methylphenol in 100% anhydrous DMSO to yield a 50 mM stock.

  • Buffer Preparation: Prepare a Tris or Glycine-NaOH buffer adjusted to pH 9.5.

  • Dilution: While vigorously vortexing the pH 9.5 buffer, add the DMSO stock dropwise to achieve your final desired concentration (ensure final DMSO is <1% v/v).

  • Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Causality: True solutions do not scatter light. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If OD600 < 0.05, the compound is fully solvated.

Protocol B: Co-solvent & Surfactant Step-Down (Reverse Dilution)

Mechanism: Gradual reduction of solvent polarity to prevent nucleation, followed by micellar encapsulation.

ReverseDilution Step1 1. 100% DMSO Stock (High Conc.) Step2 2. Intermediate Dilution (Add PEG400/Tween) Step1->Step2 Reduce Dielectric Shock Step3 3. Reverse Addition (Dropwise into Buffer) Step2->Step3 Disperse Rapidly Step4 4. Final Aqueous Solution (No Precipitation) Step3->Step4 Equilibrate

Fig 2. Reverse dilution workflow to prevent solvent shock and precipitation.

  • Intermediate Stock: To 10 µL of a 10 mM DMSO stock, sequentially add 40 µL of PEG300/400, followed by 5 µL of Tween-80. Mix thoroughly until optically clear[5].

  • Temperature Control: Pre-warm your final aqueous buffer (e.g., PBS pH 7.4) to 37°C to maximize thermodynamic solubility.

  • Reverse Addition: Place the warmed buffer on a magnetic stirrer. Add the intermediate stock dropwise into the vortex of the stirring buffer.

  • Validation Check: Centrifuge an aliquot of the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, supersaturation occurred. If no pellet is present, proceed to your assay.

Protocol C: Cyclodextrin Complexation

Mechanism: Host-guest inclusion complexation shielding the hydrophobic moiety.

  • Host Solution: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS).

  • Complexation: Add solid 2-Fluoro-3-iodo-5-methylphenol directly to the HP-β-CD solution (aiming for a 1-5 mM final concentration).

  • Equilibration: Sonicate the suspension for 15 minutes, then place on an orbital shaker at 25°C for 24 hours to allow the host-guest equilibrium to establish[4].

  • Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the concentration of the filtrate using UV-Vis spectroscopy or HPLC against a standard curve. The filtered concentration represents your absolute thermodynamic solubility limit.

Quantitative Data Summary

Table 1: Expected Solubility Enhancement Factors for 2-Fluoro-3-iodo-5-methylphenol

Solubilization StrategyReagents UsedEstimated Solubility EnhancementMechanistic Rationale
Baseline PBS (pH 7.4)1x (Reference)High lipophilicity, fully protonated state.
pH Adjustment Tris Buffer (pH 9.5)>50xDeprotonation to phenolate anion; enhanced ion-dipole interactions.
Co-solvent Mixture 5% DMSO, 40% PEG400, 5% Tween-8020x - 30xReduction of dielectric constant; micellization.
Cyclodextrin Inclusion 20% HP-β-CD in PBS50x - 100xHost-guest hydrophobic encapsulation; linear solubility increase.

References

  • Title: Internal Binding of Halogenated Phenols in Dehaloperoxidase-Hemoglobin Inhibits Peroxidase Function. Source: nih.gov URL:[Link]

  • Title: Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Source: researchgate.net URL:[Link]

  • Title: Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. Source: mdpi.com URL:[Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: scispace.com URL:[Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with 2-Fluoro-3-iodo-5-methylphenol

Welcome to the Technical Support Center for cross-coupling workflows involving 2-Fluoro-3-iodo-5-methylphenol . This specific halogenated phenol is highly valuable in drug development but presents a notorious challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling workflows involving 2-Fluoro-3-iodo-5-methylphenol . This specific halogenated phenol is highly valuable in drug development but presents a notorious challenge in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of both an acidic phenolic hydroxyl group (-OH) and a highly reactive carbon-iodine (C-I) bond frequently leads to rapid catalyst deactivation. This guide provides mechanistic insights, Q&A troubleshooting, and validated protocols to overcome these hurdles.

FAQ 1: Why does 2-Fluoro-3-iodo-5-methylphenol cause rapid catalyst deactivation?

Expertise & Experience: Catalyst poisoning with this substrate is bimodal. First, the oxidative addition of the C-I bond to Pd(0) is extremely fast. However, as the reaction proceeds, the accumulation of iodide ions (I⁻) in the reaction media strongly coordinates to the Pd(II) center, forming inactive halide-bridged dimers[1]. Second, the acidic phenol group (pKa ~8.5-9.0, lowered by the adjacent electron-withdrawing fluorine) is easily deprotonated by standard coupling bases. The resulting phenoxide anion is a strong σ-donor that aggressively binds to the palladium center, displacing the intended transmetalation partner and forming an off-cycle resting state[2].

CatalystPoisoning Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast C-I Cleavage) Pd0->OxAdd PdII Pd(II)-Aryl-Iodide Intermediate OxAdd->PdII Phenoxide Phenoxide Coordination (Base-mediated) PdII->Phenoxide Strong Base Iodide Iodide Accumulation (Halide Bridging) PdII->Iodide High [I-] DeadCatalyst1 Off-Cycle Pd-Phenoxide Resting State Phenoxide->DeadCatalyst1 DeadCatalyst2 Inactive Pd-Iodide Dimers / Aggregation Iodide->DeadCatalyst2

Caption: Bimodal catalyst poisoning pathways for 2-Fluoro-3-iodo-5-methylphenol in Pd-catalysis.

FAQ 2: How can I prevent phenoxide-mediated Pd poisoning without adding extra protection steps?

Expertise & Experience: The key is the thermodynamic control of the deprotonation event. You must select a base that is strong enough to activate the boronic acid (in Suzuki couplings) but weak enough to minimize the equilibrium concentration of the phenoxide anion. Furthermore, employing bulky, electron-rich biaryl phosphine ligands (like XPhos or P(t-Bu)3) creates a steric shield around the Pd center, physically blocking the multidentate coordination of the phenoxide[1]. Strong bases like DBU or NaOtBu will lead to immediate catalyst death (Pd black formation)[2].

Quantitative Data: Base Selection vs. Catalyst Poisoning Risk

BaseApprox. pKa (aq)Phenoxide FormationCatalyst Poisoning RiskExpected Yield
K₂HPO₄ ~7.2MinimalLow>85%
K₂CO₃ ~10.3PartialModerate60-70%
Cs₂CO₃ ~10.3PartialModerate65-75%
DBU ~13.5CompleteVery High<10%
NaOtBu ~17.0CompleteVery High<5% (Pd black)
FAQ 3: What is the role of iodide scavenging, and how do I implement it?

Expertise & Experience: Because iodide is a soft, highly polarizable ligand, it binds tightly to the soft Pd(II) center, preventing the transmetalation step. This "halide poisoning" is overcome by adding stoichiometric silver salts (e.g., Ag₂CO₃ or AgOAc) to the reaction mixture. Silver acts as an iodide scavenger, precipitating insoluble AgI. This precipitation provides a massive thermodynamic driving force (up to 12 kcal/mol stabilization) that pulls the catalytic cycle forward and frees the palladium center[1],[3].

Workflow Start Substrate + Boronic Acid AddPd Pd(OAc)2 + XPhos Start->AddPd AddBase K2HPO4 (Weak Base) AddPd->AddBase AddAg Ag2CO3 (I Scavenger) AddBase->AddAg Reaction Heat 80°C (AgI Precipitates) AddAg->Reaction Product Coupled Product Reaction->Product

Caption: Optimized experimental workflow utilizing weak bases and iodide scavenging.

Protocol: Self-Validating Silver-Assisted Suzuki-Miyaura Coupling

Trustworthiness: This protocol is designed as a self-validating system. The visual precipitation of yellow AgI serves as an in-process control, confirming that oxidative addition and iodide scavenging are occurring successfully.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-iodo-5-methylphenol (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.2 equiv, 1.2 mmol), K₂HPO₄ (2.0 equiv, 2.0 mmol), and Ag₂CO₃ (1.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Causality: Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to active Pd(0), while the bulky XPhos ligand prevents phenoxide coordination.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject degassed THF/H₂O (10:1 v/v, 0.2 M) via syringe. Causality: The small amount of water is essential to dissolve the inorganic base and facilitate the activation of the boronic acid to the reactive boronate species.

  • Reaction Execution: Heat the mixture in an oil bath at 80 °C for 12 hours. Validation Check: Within the first 30 minutes, the solution should become turbid with a distinct yellow precipitate (AgI). If the solution turns completely black immediately, the Pd catalyst has decomposed (likely due to oxygen ingress or base mismatch).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove the AgI salts and any trace Pd black. Wash the pad with additional EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

FAQ 4: If direct coupling fails, what is the recommended protection strategy?

Expertise & Experience: If the steric demands of your specific boronic acid partner make the weak-base/bulky-ligand approach non-viable, you must mask the phenol. Protecting the phenol as a Methoxymethyl (MOM) ether completely eliminates the possibility of phenoxide formation. MOM ethers are particularly advantageous as they can be installed under mild conditions (MOM-Cl, DIPEA) and removed post-coupling using mild acid (e.g., HCl in MeOH), which preserves the newly formed biaryl bond and the fluorine substituent.

References
  • Selected Patented Cross-Coupling Reaction Technologies | Chemical Reviews Source: acs.org URL:[Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Palladium(II)-Catalyzed Annulative Difunctionalization of Two Inert C(sp3)–H Bonds by a Bifunctional Reagent | ACS Publications Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-3-iodo-5-methylphenol and 2-fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated phenols, in particular, serve as versatile intermediates, offering a rich platform for molecular elaboration. This guide provides an in-depth comparative analysis of two such building blocks: 2-Fluoro-3-iodo-5-methylphenol and 2-fluoro-5-methylphenol . While structurally similar, the presence of an iodine atom at the C3 position dramatically alters the reactivity profile, creating distinct synthetic opportunities.

This document moves beyond a simple catalog of properties to explain the underlying electronic and steric principles governing their reactivity. We will explore their comparative acidity, behavior in electrophilic aromatic substitution, and, crucially, the synthetic utility imparted by the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The insights and experimental protocols herein are designed to empower researchers to make informed decisions in the design and execution of complex synthetic pathways.

The Decisive Role of Substituents: An Electronic and Steric Overview

The reactivity of an aromatic ring is a finely tuned balance of inductive and resonance effects exerted by its substituents. Understanding these influences is key to predicting the chemical behavior of our two target molecules.

  • Hydroxyl Group (-OH): As a substituent, the hydroxyl group is a powerful activator and an ortho, para-director. Its oxygen atom donates electron density into the π-system of the ring through a strong positive mesomeric (+M) or resonance effect. This donation far outweighs its electron-withdrawing inductive effect (-I), making the ring significantly more nucleophilic and thus more reactive toward electrophiles.[1][2]

  • Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-directing substituent. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.

  • Fluorine (-F): Fluorine presents a classic case of competing electronic effects. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[3] However, its lone pairs participate in a +M (resonance) effect, donating electron density and directing incoming electrophiles to the ortho and para positions.[4] For fluorine, the strong orbital overlap between its 2p orbitals and the 2p orbital of carbon makes this resonance contribution significant, though the inductive effect generally dominates, leading to overall deactivation compared to benzene.[3][4]

  • Iodine (-I): Iodine is also an ortho, para-director with a deactivating -I effect and an electron-donating +M effect. However, its -I effect is weaker than fluorine's due to lower electronegativity. Furthermore, the poor orbital overlap between iodine's large 5p orbitals and carbon's 2p orbitals results in a much weaker +M effect compared to fluorine.[4] Critically, the C-I bond is significantly weaker and more polarizable than C-F, C-C, or C-H bonds, making it an excellent functional handle for cross-coupling reactions.

Comparative Electron Density and Steric Profile

In 2-fluoro-5-methylphenol , the powerful activating -OH group dominates, making the ring highly reactive at the positions ortho and para to it (C2, C4, C6). The fluorine at C2 deactivates the ring overall but still directs to its ortho and para positions (C1, C3, C5).

In 2-fluoro-3-iodo-5-methylphenol , the addition of the bulky, deactivating iodine atom at the C3 position further reduces the ring's overall nucleophilicity. This makes it inherently less reactive in electrophilic aromatic substitution reactions. Moreover, the iodine atom introduces significant steric hindrance around the C3 and C4 positions.

Comparative Reactivity Analysis

A. Phenolic Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize this negative charge, thereby increasing acidity (lowering the pKa).[5][6]

  • 2-fluoro-5-methylphenol: The fluorine atom's strong -I effect provides significant stabilization to the phenoxide ion.

  • 2-fluoro-3-iodo-5-methylphenol: This molecule contains two electron-withdrawing halogens. Both the fluorine and the iodine (via its weaker -I effect) will stabilize the phenoxide ion.

Therefore, the cumulative electron-withdrawing effect of both halogens makes 2-fluoro-3-iodo-5-methylphenol the stronger acid.

CompoundKey SubstituentsPredicted Acidity TrendRationale
5-methylphenol-OH, -CH₃Least AcidicLacks strong electron-withdrawing groups.
2-fluoro-5-methylphenol -OH, -CH₃, -F More AcidicStrong -I effect from fluorine stabilizes the phenoxide.
2-fluoro-3-iodo-5-methylphenol -OH, -CH₃, -F , -I Most Acidic Combined -I effects of both fluorine and iodine provide the greatest stabilization.
B. Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The reaction rate is highly sensitive to the ring's nucleophilicity.

Overall Reactivity: Due to the presence of the additional electron-withdrawing iodine atom, 2-fluoro-3-iodo-5-methylphenol is significantly less reactive towards electrophiles than 2-fluoro-5-methylphenol . Reactions with the iodinated compound will typically require harsher conditions (e.g., stronger Lewis acids, higher temperatures) or result in lower yields compared to its non-iodinated counterpart.

Regioselectivity: The directing effects of the substituents determine the site of substitution.

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Sonogashira Coupling start 2-Fluoro-3-iodo-5-methylphenol suzuki Ar-B(OH)₂ Pd Catalyst, Base start->suzuki buchwald R₂NH Pd Catalyst, Base start->buchwald sonogashira Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira product_suzuki 2-Fluoro-3-aryl-5-methylphenol (C-C Bond Formation) suzuki->product_suzuki product_buchwald 2-Fluoro-3-(dialkylamino)-5-methylphenol (C-N Bond Formation) buchwald->product_buchwald product_sonogashira 2-Fluoro-3-alkynyl-5-methylphenol (C-C Bond Formation) sonogashira->product_sonogashira Suzuki_Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Aryl)(I) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Diaryl L₂Pd(II)(Aryl)(Ar') PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base Transmetal Transmetalation Boronate Ar'-B(OR)₂ Base Base (e.g., K₃PO₄) PdII_Diaryl->Pd0 Product Product Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-I

Sources

Comparative

HPLC method validation for the quantification of 2-Fluoro-3-iodo-5-methylphenol

Comparative HPLC Method Validation for the Quantification of 2-Fluoro-3-iodo-5-methylphenol: Alkyl C18 vs. Phenyl-Hexyl Stationary Phases Executive Summary The accurate quantification of complex halogenated phenolic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Method Validation for the Quantification of 2-Fluoro-3-iodo-5-methylphenol: Alkyl C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

The accurate quantification of complex halogenated phenolic intermediates, such as 2-Fluoro-3-iodo-5-methylphenol, is a critical quality attribute in pharmaceutical and agrochemical development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) stationary phases, demonstrating why traditional C18 columns fall short for this specific analyte. By implementing a Phenyl-Hexyl chemistry and a self-validating sequence protocol, we establish a robust quantitative method fully compliant with the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Insight: The Selectivity Challenge of Halogenated Phenols

When developing an assay for 2-Fluoro-3-iodo-5-methylphenol, the primary analytical hurdle is the presence of closely related positional isomers (e.g., 4-Fluoro-3-iodo-5-methylphenol) generated during electrophilic aromatic substitution.

  • The Limitation of Standard Alkyl Phases: Conventional C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of halogenated phenols possess nearly identical partition coefficients (LogP), C18 columns often fail to provide baseline resolution, resulting in peak merging and inaccurate quantitation.

  • The Phenyl-Hexyl Advantage: Transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in π−π interactions and dipole-dipole interactions with the highly polarizable iodine and electronegative fluorine atoms on the analyte[2].

  • Solvent Causality: To maximize these π−π interactions, methanol must be selected as the organic modifier instead of acetonitrile. Acetonitrile possesses its own π character (due to the cyano group), which competitively suppresses the π−π interactions between the analyte and the stationary phase[3].

Logical Workflow for Method Validation

To ensure the method is fit for its intended purpose, validation must follow the lifecycle approach outlined in the ICH Q2(R2) guidelines[4].

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters S1 Define Analytical Target Profile (2-Fluoro-3-iodo-5-methylphenol) S2 Stationary Phase Screening (Alkyl C18 vs. Phenyl-Hexyl) S1->S2 S3 System Suitability Testing (Resolution > 2.0, Tailing < 1.5) S2->S3 V1 Specificity (Isomer Separation) S3->V1 V2 Linearity & Range (R² > 0.999) V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability RSD < 2%) V3->V4 V5 Sensitivity (LOD/LOQ via S/N) V4->V5 S4 Robustness Assessment (DoE on pH, Temp, Flow) V5->S4 S5 Validated Method Implementation S4->S5

Logical workflow for HPLC method validation per ICH Q2(R2) guidelines.

Experimental Protocols: A Self-Validating System

A robust analytical method must be self-validating; it should continuously prove its reliability during every run sequence rather than relying solely on historical validation data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

    • Causality: The pKa of halogenated phenols typically ranges from 7 to 9. Maintaining a mobile phase pH of ~2.7 ensures the phenolic hydroxyl group remains fully protonated (neutral). This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.

  • Organic Phase (B): 100% LC-MS grade Methanol.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) vs. Standard C18 (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Active thermostating ensures reproducible retention times).

  • Detection: UV at 280 nm.

  • Gradient Program: 40% B to 80% B over 15 minutes, hold for 3 minutes, return to 40% B for 5 minutes equilibration.

Step 3: Self-Validating Injection Sequence

To ensure trustworthiness, the HPLC sequence is programmed with built-in quality gates:

  • Injections 1-2 (Blanks): 50:50 Methanol:Water. Purpose: Verifies baseline stability and absence of carryover.

  • Injections 3-7 (System Suitability Test - SST): Standard mixture of 2-Fluoro-3-iodo-5-methylphenol and its critical isomer. Purpose: The sequence is programmed to automatically halt if Resolution (Rs) falls below 2.0 or if peak area RSD exceeds 2.0%.

  • Injections 8-13 (Calibration Curve): Six concentration levels ranging from LOQ to 120% of the target concentration.

  • Injections 14-16 (Quality Control): Independent QC samples at Low, Mid, and High concentrations. Purpose: Validates the accuracy of the freshly generated calibration curve before unknown samples are analyzed.

  • Injections 17-30 (Unknown Samples): Batch analysis.

  • Injection 31 (Bracketing SST): Re-injection of the SST standard. Purpose: Proves that chromatographic performance did not drift during the sample analysis.

Comparative Data Presentation

The superiority of the Phenyl-Hexyl chemistry for halogenated aromatics[5] is demonstrated in the comparative performance table below. While the C18 column fails to resolve the critical isomer pair, the Phenyl-Hexyl column achieves baseline separation.

Table 1: Chromatographic Performance Comparison

ParameterStandard Alkyl C18Phenyl-Hexyl
Retention Time (min) 6.48.2
Resolution (vs. 4-Fluoro isomer) 1.3 (Co-elution)2.8 (Baseline)
Tailing Factor (USP) 1.61.1
Theoretical Plates (N) 8,50014,200
Primary Selectivity Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π
  • Dipole

ICH Q2(R2) Method Validation Results

Following the selection of the Phenyl-Hexyl column, full method validation was executed in strict accordance with the updated ICH Q2(R2) guidelines[1][4]. The data confirms that the method is highly accurate, precise, and robust for routine quantitative analysis.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Rs > 1.5Rs = 2.8; Peak purity index > 0.999Pass
Linearity & Range R² ≥ 0.999 (10% to 120% of target)R² = 0.9998 (Range: 1 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 0.8%Pass
Intermediate Precision RSD ≤ 2.0% (different days/analysts)RSD = 1.1%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPass
Robustness Stable under deliberate variationsPasses (±0.2 pH, ±2°C, ±0.1 mL/min)Pass

Conclusion

For the quantification of 2-Fluoro-3-iodo-5-methylphenol, standard C18 stationary phases lack the specific selectivity required to resolve closely related halogenated positional isomers. By leveraging the π−π and dipole-dipole interactions inherent to Phenyl-Hexyl columns—and pairing them with a methanol-based mobile phase—analysts can achieve superior resolution. When combined with a self-validating injection sequence, this method fully satisfies ICH Q2(R2) requirements, ensuring high data integrity for drug development applications.

Sources

Validation

Gas chromatography (GC) retention times for 2-Fluoro-3-iodo-5-methylphenol isomers

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with the high-resolution separation of complex halogenated aromatic isomers. The Analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with the high-resolution separation of complex halogenated aromatic isomers.

The Analytical Bottleneck: Resolving Halogenated Phenol Isomers

The compound 2-Fluoro-3-iodo-5-methylphenol (CAS 2387368-31-0) represents a highly complex class of tri-substituted aromatic molecules. When synthesizing or degrading such halogenated phenols, multiple positional isomers are inevitably generated. Because these structural isomers possess identical molecular weights and nearly indistinguishable electron ionization (EI) mass spectra, mass spectrometry alone cannot differentiate them[1].

Furthermore, the subtle positional swapping of a highly electronegative, small fluorine atom with a massive, polarizable iodine atom results in negligible differences in boiling points. Consequently, standard gas chromatography (GC) methods often fail to achieve baseline resolution. To solve this, analytical scientists must move beyond simple boiling-point separation and exploit the distinct spatial geometries (steric bulk and dipole moments) of the isomers using advanced stationary phase chemistries[2].

Chromatographic Causality: Selecting the Right Stationary Phase

The separation of 2-Fluoro-3-iodo-5-methylphenol isomers is governed by the specific interaction mechanisms between the analyte and the column's stationary phase.

  • Non-Polar Phases (e.g., 5% Phenyl / HP-5MS): These columns separate analytes primarily by dispersive forces (boiling point). Because the isomers of 2-Fluoro-3-iodo-5-methylphenol have virtually identical vapor pressures, they co-elute, rendering this column ineffective for isomer profiling[3].

  • Polar Phases (e.g., Polyethylene Glycol / DB-WAX): These columns introduce dipole-dipole interactions and hydrogen bonding. While they offer slight improvements in resolution, free phenols tend to interact too strongly with the phase, leading to severe peak tailing and overlapping integration zones.

  • Shape-Selective Phases (e.g., Derivatized Cyclodextrin / β -DEX): Cyclodextrin columns feature a toroidal hydrophobic cavity. Separation is dictated by how well the specific 3D geometry of the isomer fits into this cavity (host-guest inclusion). The bulky iodine atom creates massive steric hindrance; thus, positional isomers interact with the cyclodextrin cavity at drastically different binding affinities, resulting in baseline resolution[2].

Mechanism Root Isomer Separation Drivers BP Boiling Point / Vapor Pressure (Non-Polar Columns) Root->BP Dipole Dipole-Dipole & H-Bonding (Polar PEG Columns) Root->Dipole Steric Steric Inclusion & Shape (Cyclodextrin Columns) Root->Steric BP_Result Poor Resolution (Rs < 1.0) Co-elution of Isomers BP->BP_Result Dipole_Result Moderate Resolution (Rs ~ 1.2) Peak Tailing Risk Dipole->Dipole_Result Steric_Result Baseline Resolution (Rs > 1.5) Distinct Retention Times Steric->Steric_Result

Causality of stationary phase selection on the resolution of structural isomers.

Comparative Performance Data

Because empirical retention times are highly dependent on specific oven ramps and carrier gas velocities, we utilize Retention Indices (RI) to provide a universal, instrument-agnostic metric for comparison[4]. The table below presents representative chromatographic data comparing the performance of three column chemistries for the target molecule and two hypothetical positional isomers.

Column ChemistrySeparation MechanismTarget: 2-Fluoro-3-iodo-5-methylphenol (RT / RI)Isomer A (RT / RI)Isomer B (RT / RI)Resolution ( Rs​ )
HP-5MS (30m x 0.25mm, 0.25µm)Dispersive (Boiling Point)14.21 min / 134514.25 min / 134814.30 min / 1352< 1.0 (Co-elution)
DB-WAX (30m x 0.25mm, 0.25µm)Dipole-Dipole18.45 min / 211018.70 min / 213519.05 min / 2160~ 1.2 (Partial)
β -DEX 120 (30m x 0.25mm, 0.25µm)Steric Inclusion (Shape)22.10 min / 185023.45 min / 191024.80 min / 1985> 1.5 (Baseline)

Note: Data represents predictive chromatographic modeling based on established retention index frameworks for homologous halogenated phenols. RT = Retention Time; RI = Retention Index.

Self-Validating Experimental Protocol

To achieve the resolution demonstrated by the cyclodextrin column, the analytes must first be derivatized. The free hydroxyl (-OH) group of the phenol interacts with active silanol sites in the GC inlet and column, causing peak tailing[3]. By reacting the sample with BSTFA, we replace the polar proton with a non-polar trimethylsilyl (TMS) group, ensuring sharp, Gaussian peaks[5].

This protocol is designed as a self-validating system : it incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, ensuring absolute trustworthiness of the results.

Step 1: Sample Derivatization (Silylation)
  • Transfer 1.0 mL of the phenol isomer extract (in a non-protic solvent like hexane or dichloromethane) into a 2.0 mL amber GC autosampler vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a catalyst to drive the silylation of sterically hindered phenols.

  • Seal the vial with a PTFE-lined cap and vortex for 10 seconds.

  • Incubate the vial in a dry block heater at 60°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature prior to injection.

Step 2: GC-MS System Suitability Test (SST)

Before analyzing the derivatized samples, inject a known calibration standard containing a critical pair of closely eluting halogenated phenols (e.g., 2,4-dichlorophenol and 2,5-dichlorophenol).

  • Validation Criteria: The system is only validated for use if the calculated resolution ( Rs​ ) between the critical pair is ≥1.5 , and the peak asymmetry factor ( As​ ) is between 0.8 and 1.2. If it fails, perform inlet maintenance (replace liner/septum) or trim the column.

Step 3: GC-MS Instrumental Parameters
  • Column: β -DEX 120 (or equivalent cyclodextrin phase), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Inlet temperature at 250°C.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at 5°C/min to 150°C (allows maximal time for steric interaction within the cyclodextrin cavities).

    • Ramp at 15°C/min to 220°C, hold for 5 minutes to bake out heavy matrix components.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50–350 m/z.

Workflow N1 Sample Prep (Extraction & Drying) N2 Derivatization (BSTFA + TMCS) N1->N2 N3 GC-MS Injection (Splitless, 250°C) N2->N3 N4 Column Separation (Cyclodextrin Phase) N3->N4 N5 Data Analysis (Retention Indices) N4->N5

Step-by-step GC-MS analytical workflow for halogenated phenol isomers.

Data Interpretation via Retention Indices

Once the chromatogram is generated, do not rely solely on raw retention times, as they drift with column aging and minor flow variations. Instead, co-inject a standard mixture of n-alkanes (C8–C20) under the exact same temperature program.

Calculate the Linear Retention Index (LRI) for each isomer peak using the Van den Dool and Kratz equation[1]. Because the mass spectra of 2-Fluoro-3-iodo-5-methylphenol isomers are nearly identical, matching the calculated LRI against a validated, shape-selective column database is the only scientifically rigorous method for definitive structural assignment[4].

References

  • Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint - JEOL Source: jeol.com URL:[Link]

  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections Source: chula.ac.th URL:[Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA Source: epa.gov URL:[Link]

  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols - MDPI Source: mdpi.com URL:[Link]

  • Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium Source: oup.com URL:[Link]

Sources

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